molecular formula C18H17N3O6S2 B2994947 (Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-65-8

(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2994947
CAS No.: 865198-65-8
M. Wt: 435.47
InChI Key: VEVKUJLAKPVSIO-ZZEZOPTASA-N
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Description

The compound (Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzothiazole derivative characterized by:

  • Sulfamoyl group at position 6 of the benzothiazole ring, providing strong electron-withdrawing effects.
  • (Z)-Configuration at the imino group linked to a 3-methoxybenzoyl moiety, influencing stereochemical interactions.
  • Methyl acetate ester at position 3, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

methyl 2-[2-(3-methoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S2/c1-26-12-5-3-4-11(8-12)17(23)20-18-21(10-16(22)27-2)14-7-6-13(29(19,24)25)9-15(14)28-18/h3-9H,10H2,1-2H3,(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVKUJLAKPVSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3-methoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound is characterized by its unique molecular structure, which incorporates functional groups that are often associated with significant pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The molecular formula of this compound is C22H25N3O6S2, with a molecular weight of 491.58 g/mol. The structure features a sulfamoyl group, which is commonly linked to biological activity, particularly in antimicrobial and anticancer applications.

Biological Activity Overview

Benzothiazole derivatives have been extensively studied for their biological activities, including:

  • Antimicrobial Properties : Many benzothiazole derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer Activity : These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms.
  • Anti-inflammatory and Analgesic Effects : Some derivatives have been evaluated for their ability to reduce inflammation and pain.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces inflammation in animal models
AnalgesicProvides pain relief in experimental settings

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on related compounds:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in disease processes, potentially inhibiting their activity.
  • Receptor Modulation : It could modulate receptor activity linked to inflammation or cancer progression.
  • Free Radical Scavenging : The presence of certain functional groups may enable the compound to act as an antioxidant, reducing oxidative stress.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of benzothiazole derivatives in various therapeutic areas:

  • A study evaluating the anti-inflammatory and analgesic properties of related thiazole compounds found that certain derivatives exhibited significant effects compared to reference drugs in animal models, indicating a promising therapeutic profile for similar compounds like this compound .
  • Research into the synthesis and biological importance of benzothiazole derivatives revealed that these compounds possess a broad spectrum of activities, including antibacterial and anticancer effects, suggesting that this compound may share similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Compound A : Methyl [(2Z)-2-[(Phenylacetyl)imino]-6-Sulfamoyl-1,3-Benzothiazol-3(2H)-yl]Acetate (CAS: 865199-43-5)
  • Key Differences: Imino substituent: Phenylacetyl group instead of 3-methoxybenzoyl. Structural Data: Molecular formula C₁₈H₁₇N₃O₅S₂, with a single crystal structure confirming the Z-configuration .
Compound B : Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]thiazol-3(2H)-yl)-2-Cyanoacetate
  • Key Differences: Substituents: Indole group at position 2 and cyanoacetate ester instead of sulfamoyl and methyl acetate. Impact: The indole moiety introduces π-π stacking capabilities, while the cyano group increases electrophilicity, altering reactivity in nucleophilic environments .
Compound C : 4-(3-Thienyl)-3-Methylbenzo[d]thiazol-2(3H)-one (8f)
  • Key Differences: Functional Groups: Thienyl group at position 4 and a ketone at position 2.

Functional Group Modifications

Compound Position 6 Substituent Position 2 Substituent Position 3 Substituent Key Properties
Target Compound Sulfamoyl (-SO₂NH₂) 3-Methoxybenzoyl-imino (Z) Methyl acetate High polarity, enzyme inhibition potential
Compound A (CAS 865199-43-5) Sulfamoyl (-SO₂NH₂) Phenylacetyl-imino (Z) Methyl acetate Moderate solubility in organic solvents
Compound B None Indole Cyanoacetate Enhanced π-π interactions
Compound 8f None None Methyl Crystalline solid (mp 91–93°C)

Spectroscopic and Crystallographic Insights

  • Target Compound: Expected IR peaks at ~1737 cm⁻¹ (ester C=O), ~1294 cm⁻¹ (S=O stretch), and ~1606 cm⁻¹ (C=N imino group), based on analogous compounds .
  • Compound 8f : Exhibits a melting point of 91–93°C and confirmed planar benzothiazole ring via X-ray crystallography .
  • Compound in : Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate shows intermolecular N-H···O hydrogen bonds stabilizing its crystal lattice, a feature relevant to the target compound’s solid-state behavior .

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